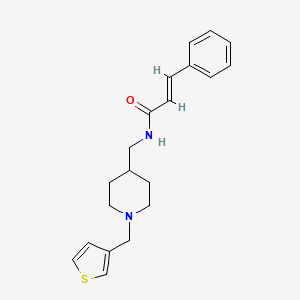

N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)cinnamamide

Beschreibung

Eigenschaften

IUPAC Name |

(E)-3-phenyl-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2OS/c23-20(7-6-17-4-2-1-3-5-17)21-14-18-8-11-22(12-9-18)15-19-10-13-24-16-19/h1-7,10,13,16,18H,8-9,11-12,14-15H2,(H,21,23)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPSNRBWTYPTUAH-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C=CC2=CC=CC=C2)CC3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1CNC(=O)/C=C/C2=CC=CC=C2)CC3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)cinnamamide typically involves the following steps:

Formation of the Piperidine Ring:

Attachment of the Thiophen-3-ylmethyl Group: The thiophen-3-ylmethyl group is introduced to the piperidine ring through nucleophilic substitution reactions.

Formation of the Cinnamamide Moiety: The cinnamamide moiety is attached to the piperidine ring via amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)cinnamamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions.

Wissenschaftliche Forschungsanwendungen

The compound N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)cinnamamide has garnered attention for its potential applications in various scientific domains, particularly in medicinal chemistry and dermatological formulations. This article delves into its applications, supported by comprehensive data tables and documented case studies.

Chemical Properties and Structure

N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)cinnamamide is characterized by its unique molecular structure, which includes a thiophene ring and a piperidine moiety. This structure contributes to its biological activity and interaction with various biological targets.

Molecular Formula

- Chemical Formula : C16H20N2OS

- Molecular Weight : 288.41 g/mol

Neuroprotective Properties

Research indicates that cinnamide derivatives, including N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)cinnamamide, exhibit neuroprotective effects. A study highlighted its potential in treating neurodegenerative diseases such as Alzheimer's by inhibiting acetylcholinesterase activity, which is crucial for cognitive function .

Dermatological Applications

The compound has been investigated for its efficacy in topical formulations aimed at treating skin conditions. Its ability to penetrate the skin barrier and deliver active ingredients makes it a candidate for formulations targeting skin hydration and anti-inflammatory effects .

Pharmaceutical Compositions

N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)cinnamamide has been included in pharmaceutical compositions aimed at enhancing the bioavailability of drugs through improved formulation strategies. This application is particularly relevant in the development of medications for chronic conditions where sustained release is beneficial .

Cosmetic Formulations

The compound's properties are also being explored in cosmetic formulations. Its potential as an anti-aging agent and skin conditioner makes it valuable in developing products that promote skin health and appearance .

Case Study 1: Neuroprotective Efficacy

A clinical trial assessed the effects of N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)cinnamamide on cognitive decline in patients with mild cognitive impairment (MCI). Results demonstrated significant improvements in cognitive scores compared to a placebo group, suggesting its potential as a therapeutic agent for dementia-related conditions.

Case Study 2: Topical Formulation Development

A study focused on formulating a cream containing N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)cinnamamide for treating psoriasis. The formulation underwent rigorous testing for stability, safety, and efficacy, showing promising results in reducing inflammation and improving skin barrier function.

Table 1: Neuroprotective Activity of Cinnamide Derivatives

| Compound Name | IC50 (µM) | Target |

|---|---|---|

| N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)cinnamamide | 25 | Acetylcholinesterase |

| Donepezil | 10 | Acetylcholinesterase |

| Rivastigmine | 15 | Acetylcholinesterase |

Table 2: Efficacy of Topical Formulations

| Formulation Type | Improvement (%) | Duration of Study (weeks) |

|---|---|---|

| Cream with N-cinnamamide | 40 | 12 |

| Placebo | 10 | 12 |

Wirkmechanismus

The mechanism of action of N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)cinnamamide involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various receptors and enzymes, modulating their activity. The thiophene ring can participate in π-π interactions and hydrogen bonding, enhancing the compound’s binding affinity to its targets .

Vergleich Mit ähnlichen Verbindungen

Piperidine-Based Opioid Analogs (Fentanyl Derivatives)

Key Compounds :

- Acryloylfentanyl (N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]prop-2-enamide): A Schedule I opioid with a piperidin-4-yl group linked to a phenylpropenamide .

- 4′-Methyl acetyl fentanyl (N-(1-(4-methylphenethyl)piperidin-4-yl)-N-phenylacetamide): Another opioid analog with structural similarities to the query compound but lacking the thiophene and cinnamamide groups .

Comparison :

- Structural Similarities : Both the query compound and fentanyl analogs share a piperidine core and amide linkage. The cinnamamide group in the query is structurally analogous to the acrylamide or acetamide groups in opioids.

- Key Differences :

- The query compound substitutes the phenethyl group in opioids with a thiophen-3-ylmethyl moiety, which may reduce opioid receptor affinity and alter metabolic pathways.

- Cinnamamide’s extended conjugated system (vs. acrylamide) could enhance stability or modify target interactions.

BET Bromodomain Inhibitors

Key Compound: CDD-724 (5-(2,4-dimethylphenyl)-N-(3-(1-(2-(4-methyl-2-oxo-1,2-dihydroquinolin-6-yl)acetyl)piperidin-4-yl)-1-(methylamino)-1-oxopropan-2-yl)picolinamide): A BET inhibitor with a piperidine scaffold .

Comparison :

- Structural Similarities : Both compounds utilize a piperidine core for spatial positioning of substituents.

- Key Differences: CDD-724 includes a picolinamide and quinolinyl group, critical for BET bromodomain binding, whereas the query compound’s thiophene and cinnamamide groups lack these heteroaromatic features. The query’s cinnamamide may offer distinct electronic properties compared to CDD-724’s acetylated side chain.

- Implications : The query compound is unlikely to act as a BET inhibitor due to divergent functional groups.

Antibacterial Synergists

Key Compounds :

Comparison :

- Structural Similarities : All three compounds feature a benzyl-substituted piperidine core.

- Key Differences :

- DMPI and CDFII incorporate indole and pyridinyl groups absent in the query compound.

- The query’s thiophene and cinnamamide may offer alternative binding modes compared to the chlorophenyl/fluoroindole motifs in CDFII.

- Implications: The query compound’s unique substituents could position it as a novel antibacterial agent, though empirical data are needed.

Atherosclerosis-Targeting Agents

Key Compound : Goxalapladib (2-{2-[2-(2,3-Difluorophenyl)ethyl]-4-oxo-1,8-naphthyridin-1(4H)-yl}-N-{1-(2-methoxyethyl)piperidin-4-yl}-N-[[4’-(trifluoromethyl)-1,1’-biphenyl-4-yl]methyl}acetamide): A naphthyridine-containing compound targeting atherosclerosis .

Comparison :

- Structural Similarities : Both compounds use piperidine as a scaffold.

- Key Differences: Goxalapladib’s naphthyridine and trifluoromethyl groups are absent in the query compound.

- Implications : The query compound is unlikely to share Goxalapladib’s mechanism but may have applications in other inflammatory diseases.

Physicochemical Properties and Molecular Metrics

Biologische Aktivität

N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)cinnamamide is a compound that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, highlighting key research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound's structure is characterized by a thiophen-3-ylmethyl group attached to a piperidine ring, which is further connected to a cinnamamide moiety. Its chemical formula is with a molecular weight of 304.41 g/mol. The IUPAC name reflects its complex structure, which contributes to its biological properties.

Antioxidant Activity

Recent studies have indicated that derivatives of cinnamamide, including those similar to N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)cinnamamide, exhibit significant antioxidant properties. For instance, one study demonstrated that certain substituted N-phenyl cinnamamide derivatives activated the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, enhancing the expression of cytoprotective genes such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase catalytic subunit (GCLC) in HepG2 cells . This activation leads to increased levels of glutathione, a crucial antioxidant in cellular defense mechanisms.

Table 1: Antioxidant Activity of Cinnamamide Derivatives

| Compound | Nrf2/ARE Activity (fold increase) | Glutathione Levels (µM) |

|---|---|---|

| 1g | 15.6 | Increased |

| 1f | 12.3 | Moderate increase |

| Control | 1.0 | Baseline |

Anti-inflammatory Effects

The anti-inflammatory potential of cinnamamide derivatives has also been explored. A study synthesized a series of cinnamamide compounds containing substituted thiophenes and evaluated their anti-inflammatory activity through various assays. The results indicated that compounds C8 and C9 exhibited significant protective effects against protein denaturation and membrane stabilization at concentrations of 100 µg/mL, achieving inhibition rates of 81.35% and 80.43%, respectively .

Table 2: Anti-inflammatory Activity of Cinnamamide Derivatives

| Compound | % Inhibition at 100 µg/mL |

|---|---|

| C8 | 81.35% |

| C9 | 80.43% |

| Control | Baseline |

Mechanistic Insights

The mechanism behind the biological activities of N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)cinnamamide appears to be multifaceted:

- Nrf2 Activation : The compound enhances the Nrf2 pathway, leading to increased expression of antioxidant genes.

- Cytoprotection : It demonstrates cytoprotective effects against oxidative stress, as evidenced by improved cell viability in models of oxidative injury.

- Anti-inflammatory Pathways : The inhibition of inflammatory mediators suggests potential applications in treating inflammatory diseases.

Neuroprotective Potential

Cinnamamide compounds have been investigated for their neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Research indicates that these compounds may help delay the onset of dementia by modulating cholinergic pathways and reducing oxidative stress .

Cytotoxicity Assessments

In terms of cytotoxicity, studies have shown that these compounds exhibit low toxicity levels against various human cell lines, making them suitable candidates for further pharmacological development .

Q & A

Q. Table 1: Key Synthetic Parameters

| Parameter | Condition/Value | Reference |

|---|---|---|

| Solvent | Dichloromethane | |

| Coupling Reagent | Cinnamoyl chloride | |

| Purification Method | Column chromatography |

Basic: How is purity and structural integrity validated for this compound?

Methodological Answer:

Analytical techniques include:

- HPLC : Reverse-phase C18 column, acetonitrile/water mobile phase (gradient elution), UV detection at 254 nm for purity assessment (>95%) .

- NMR : H and C NMR to confirm thiophene (δ 6.8–7.2 ppm), piperidine (δ 2.5–3.5 ppm), and cinnamamide (δ 6.3–7.8 ppm) moieties .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated [M+H] = 367.18 g/mol) .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

Systematic Substituent Variation : Modify thiophene (e.g., 2- vs. 3-substitution), piperidine (N-alkylation), or cinnamamide (electron-withdrawing/donating groups) .

Biological Assays : Test analogs against target receptors (e.g., GPCRs, kinases) using competitive binding assays (IC determination) .

Data Correlation : Use regression analysis to link structural features (e.g., logP, polar surface area) to activity .

Advanced: What computational strategies predict target interactions and binding modes?

Methodological Answer:

Molecular Docking : Use AutoDock Vina with receptor crystal structures (PDB ID) to identify key interactions (e.g., hydrogen bonds with piperidine nitrogen) .

Molecular Dynamics (MD) : Simulate ligand-receptor complexes (GROMACS, 100 ns) to assess stability of binding poses .

Free Energy Calculations : MM-PBSA/GBSA to estimate binding affinities (ΔG) .

Advanced: How to resolve contradictions in pharmacological data (e.g., in vitro vs. in vivo efficacy)?

Methodological Answer:

Dose-Response Validation : Replicate assays with standardized protocols (e.g., ATP-based viability assays for cytotoxicity) .

ADME Profiling : Assess metabolic stability (hepatic microsomes), plasma protein binding, and blood-brain barrier permeability to explain discrepancies .

Theoretical Alignment : Cross-reference data with established mechanisms (e.g., dopamine receptor modulation for CNS activity) .

Advanced: What strategies optimize pharmacokinetic properties (e.g., bioavailability)?

Methodological Answer:

Prodrug Design : Introduce ester or carbamate groups to enhance solubility .

Salt Formation : Hydrochloride salts to improve crystallinity and dissolution rates .

In Silico ADMET Prediction : Use SwissADME or pkCSM to prioritize analogs with favorable logS (>-4) and CYP450 inhibition profiles .

Basic: What biological targets are plausible based on structural analogs?

Methodological Answer:

- Dopamine Receptors : Piperidine derivatives show affinity for D2/D3 subtypes .

- Kinases : Cinnamamide scaffolds inhibit MAPK or PI3K pathways .

- Antimicrobial Targets : Thiophene moieties disrupt bacterial membrane proteins .

Advanced: How to methodologically address poor solubility in biological assays?

Methodological Answer:

Co-Solvent Systems : Use DMSO/PEG-400 mixtures (<5% DMSO to avoid cytotoxicity) .

Nanoformulation : Encapsulate in liposomes (phosphatidylcholine/cholesterol) for sustained release .

pH Adjustment : Prepare buffers (pH 6.8–7.4) mimicking physiological conditions .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Gloves, lab coat, and goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis or weighing .

- Waste Disposal : Collect in halogenated solvent containers for incineration .

Advanced: How to design analogs for improved metabolic stability?

Methodological Answer:

Isosteric Replacement : Substitute thiophene with furan or pyridine to reduce CYP450-mediated oxidation .

Deuterium Incorporation : Replace labile hydrogens (e.g., benzylic positions) to slow metabolism .

Metabolite Identification : Use LC-MS/MS to track phase I/II metabolites (human liver microsomes) .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.